molecular formula C18H20N6O2S2 B2615884 N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine CAS No. 1021222-99-0

N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

Cat. No. B2615884
CAS RN: 1021222-99-0
M. Wt: 416.52
InChI Key: ZKJCJFHODXJMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Amination in Synthesis

A general methodology for the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids showcases the utility of electrophilic amination, accommodating various functional groups encountered in amino acid side chains. This process is crucial for synthesizing cyclic piperazic acid derivatives, highlighting the compound's role in complex molecule synthesis (Hannachi et al., 2004).

Solid Phase Synthesis of Aminopyridazines

Innovative resin-bound thiophenols have been utilized for the solid-phase synthesis of aminopyridazines, demonstrating an efficient approach to introduce diversity into the molecule through nucleophilic amines without the need for oxidation to sulfones (Parrot et al., 1999).

Optical and Electron Donor Properties

The study of trisheterocyclic systems with electron-donating amino groups has provided insights into the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, UV–Vis absorption, and emission properties. This research is pivotal for understanding the structure-dependent fluorescence properties and the role of electron donors in modifying optical behaviors (Palion-Gazda et al., 2019).

Cyclization-Dehydrosulfonylation/Reduction Sequences

An alternative synthetic approach for creating pharmaceutically useful pyridopyrazines via a Brønsted acid-mediated strategy emphasizes the compound's utility in drug synthesis. This method streamlines the production of substituted pyrazinones, showcasing the compound's versatility in medicinal chemistry (Rao & Ramanathan, 2017).

Anticancer Activity of Piperazine-2,6-dione Derivatives

The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity highlight the compound's potential in therapeutic applications. These derivatives have shown efficacy against various cancer cell lines, indicating the compound's role in developing new anticancer agents (Kumar et al., 2013).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-14-4-2-5-15(19-14)20-16-7-8-17(22-21-16)23-9-11-24(12-10-23)28(25,26)18-6-3-13-27-18/h2-8,13H,9-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJCJFHODXJMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine

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